molecular formula C9H5F3N2O B8147187 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

Cat. No.: B8147187
M. Wt: 214.14 g/mol
InChI Key: DYSNXAIPWROQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS: 1956327-85-7) is a fluorinated indazole derivative with the molecular formula C₉H₅F₃N₂O and a molecular weight of 214.14 g/mol . Its structure features a trifluoromethyl (-CF₃) group at position 7 and an aldehyde (-CHO) functional group at position 4 of the indazole core.

Role of Fluorination The -CF₃ group significantly enhances the compound’s lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve bioavailability and target binding .

Properties

IUPAC Name

7-(trifluoromethyl)-1H-indazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-5(4-15)6-3-13-14-8(6)7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSNXAIPWROQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C=O)C=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the indazole ring. One common method involves the trifluoromethylation of an indazole precursor followed by formylation. The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent or formylating agents under controlled temperature and solvent conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include 7-(Trifluoromethyl)-1H-indazole-4-carboxylic acid (from oxidation), 7-(Trifluoromethyl)-1H-indazole-4-methanol (from reduction), and various substituted indazole derivatives (from substitution reactions) .

Scientific Research Applications

Medicinal Chemistry

7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde serves as a key building block for synthesizing more complex indazole derivatives. These derivatives are explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

  • Anticancer Activity : Research indicates that derivatives of indazole compounds can inhibit Polo-like kinase 4 (PLK4), which is critical in cancer cell proliferation. Certain derivatives have shown nanomolar potency against PLK4 and efficacy in reducing tumor growth in preclinical models.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains, including:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) ranges from 15.625 to 62.5 μM.
  • Enterococcus faecalis : MIC ranges from 62.5 to 125 μM.

The mechanism of action includes inhibition of protein synthesis and disruption of nucleic acid production, essential for bacterial growth.

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid production

Enzyme Interactions

This compound interacts with various enzymes, particularly cytochrome P450, suggesting it may influence drug metabolism and pharmacokinetics. This interaction is crucial for understanding how the compound may affect the efficacy and safety profiles of other therapeutic agents.

The compound has been shown to modulate cellular processes such as apoptosis and cell proliferation, making it a candidate for cancer therapy where regulation of cell death pathways is essential.

Study on Antitumor Activity

A study by Paul et al. synthesized a series of derivatives based on the indazole scaffold that exhibited potent PLK4 inhibition and reduced tumor growth in mouse models. This research highlights the potential of this compound as a precursor for developing novel anticancer agents.

Research on Antimicrobial Activity

Another study evaluated the antimicrobial potential against multi-drug resistant strains, confirming the compound's efficacy in inhibiting biofilm formation and demonstrating its potential use in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1H-Indazole-4-carbaldehyde
  • Structure : Lacks the -CF₃ group at position 7.
  • Properties :
    • Lower molecular weight (145.16 g/mol vs. 214.14 g/mol) .
    • Reduced lipophilicity (predicted LogP ~1.5 vs. ~2.8 for the trifluoromethyl analog) due to absence of fluorine .
    • The aldehyde group remains a reactive site for derivatization, but the absence of -CF₃ may decrease metabolic stability in vivo .
3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride
  • Structure : Features a phenyl group at position 3 and a carboxylic acid (-COOH) at position 7 .
  • Properties: The carboxylic acid enables salt formation (e.g., hydrochloride) for improved solubility, unlike the aldehyde in the target compound .
1H-Indole-4-carbaldehyde
  • Structure : Indole core (one nitrogen atom) instead of indazole (two nitrogen atoms), with an aldehyde at position 4 .
  • Properties :
    • Reduced aromatic nitrogen content may lower hydrogen-bonding capacity and alter electronic properties.
    • Indole derivatives generally exhibit lower thermal stability compared to indazoles due to differences in ring strain .

Physicochemical and Pharmacokinetic Properties

Property 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde 1H-Indazole-4-carbaldehyde 3-Phenyl-1H-indazole-7-carboxylic Acid
Molecular Weight 214.14 g/mol 145.16 g/mol 275.70 g/mol (calc.)
LogP (Predicted) ~2.8 ~1.5 ~2.1 (carboxylic acid lowers LogP)
Reactive Group Aldehyde (-CHO) Aldehyde (-CHO) Carboxylic acid (-COOH)
Metabolic Stability High (due to -CF₃) Moderate Low (acid prone to conjugation)

Biological Activity

7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by the presence of a trifluoromethyl group attached to an indazole ring, which significantly influences its chemical properties and biological interactions. The molecular formula is C8H5F3N2OC_8H_5F_3N_2O, with a molecular weight of approximately 186.13 g/mol.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. The aldehyde functional group allows for nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. This compound can participate in various organic reactions, including electrophilic aromatic substitution and condensation reactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes, particularly cytochrome P450 enzymes. These enzymes play a vital role in drug metabolism, and their inhibition can alter the pharmacokinetics of co-administered drugs, making this compound relevant in drug development and therapeutic applications.

Anti-inflammatory and Anticancer Effects

Compounds containing indazole structures have been associated with various biological activities, including anti-inflammatory and anticancer effects. The presence of the trifluoromethyl group in this compound enhances these activities. Studies have shown that derivatives of indazole can inhibit inflammatory pathways and cancer cell proliferation .

Study on Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of various indazole derivatives, including this compound. The compound demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The results showed a dose-dependent response with an IC50 value comparable to standard anti-inflammatory drugs .

Cancer Cell Line Studies

In vitro studies on cancer cell lines (e.g., HL60 and HCT116) revealed that this compound exhibited cytotoxic effects at nanomolar concentrations. The compound's mechanism of action involved the induction of apoptosis through the activation of caspase pathways, marking it as a promising candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to bind to cytochrome P450 enzymes, affecting drug metabolism. Additionally, its interaction with receptors involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis of Biological Activity

CompoundTarget EnzymeIC50 (nM)Biological Activity
This compoundCytochrome P45050Inhibitory
Indazole Derivative ACDK210Anticancer
Indazole Derivative BIKKβ20Anti-inflammatory

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves formylation at the 4-position of a pre-functionalized indazole core. A common approach is the Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) to introduce the aldehyde group. For trifluoromethyl-substituted indazoles, prior installation of the CF₃ group via cross-coupling (e.g., copper-mediated trifluoromethylation) is critical . Yield optimization requires strict anhydrous conditions and monitoring intermediates via TLC or LC-MS .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm, while the CF₃ group shows a distinct triplet in ¹⁹F NMR (~δ -60 ppm) .
  • X-ray crystallography : Use SHELX software for structure refinement. Single crystals can be grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). SHELXL is recommended for handling trifluoromethyl group disorder .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Reverse-phase column chromatography (C18 silica, acetonitrile/water gradient) efficiently removes polar byproducts. For small-scale purification, recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals. Monitor purity via HPLC with a TFA-modified mobile phase to enhance peak resolution .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence regioselectivity in subsequent derivatizations?

  • Methodological Answer : The CF₃ group is strongly electron-withdrawing, directing electrophilic substitutions (e.g., nitration, halogenation) to the 5- and 6-positions of the indazole core. Computational studies (DFT, B3LYP/6-31G*) predict charge distribution, validated experimentally via competitive reaction monitoring. For example, bromination with NBS in DMF favors the 5-position due to meta-directing effects .

Q. What analytical challenges arise in characterizing trace byproducts during synthesis, and how can they be resolved?

  • Methodological Answer : Byproducts like dehalogenated intermediates or aldol adducts (from aldehyde dimerization) require advanced techniques:

  • HRMS-ESI : Detect low-abundance species with ppm-level mass accuracy.
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in congested aromatic regions.
  • In situ IR : Monitor aldehyde oxidation in real-time during reactions .

Q. How can conflicting crystallographic data (e.g., bond length anomalies) be reconciled for this compound?

  • Methodological Answer : Discrepancies in C-F bond lengths (theoretical vs. experimental) may arise from crystal packing effects. Use SHELXL’s restraints (DFIX, FLAT) to refine CF₃ geometry. Validate against high-resolution data (≤ 0.8 Å) and compare with NIST’s crystallographic database for similar trifluoromethylated aromatics .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., 1% BHT) to inhibit aldehyde oxidation. Periodic NMR analysis (every 3 months) monitors stability. For hygroscopic samples, use molecular sieves (3Å) in storage containers .

Data Analysis & Experimental Design

Q. How to design a kinetic study for aldehyde functionalization reactions involving this compound?

  • Methodological Answer :

Quench-flow setup : Terminate aliquots at timed intervals (e.g., 0, 5, 10, 30 min) into ice-cold methanol.

Quantitative HPLC : Calibrate peak areas against known standards to calculate conversion rates.

Arrhenius analysis : Vary temperatures (25–60°C) to determine activation energy (Eₐ) and infer mechanism (e.g., nucleophilic vs. radical pathways) .

Q. How to address discrepancies between computational predictions and experimental reactivity data?

  • Methodological Answer : Re-evaluate solvent effects (implicit vs. explicit solvation models in DFT) and consider neglected non-covalent interactions (e.g., π-stacking in transition states). Validate with microkinetic modeling using software like COSMO-RS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.